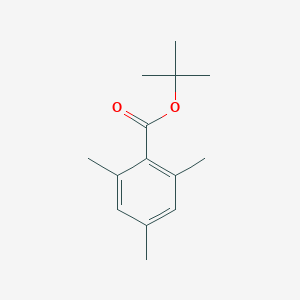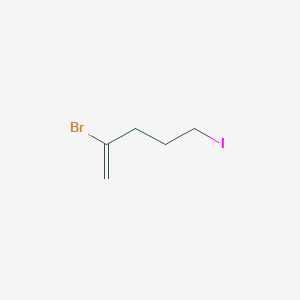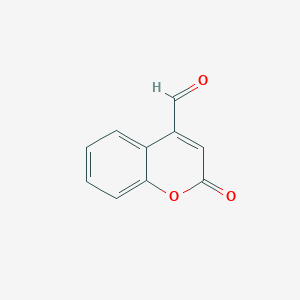
tert-butyl 2,4,6-trimethylbenzoate
Vue d'ensemble
Description
Tert-butyl 2,4,6-trimethylbenzoate (TBT) is a synthetic compound used in a variety of industrial and scientific applications. It is a colorless, flammable liquid with a sweet, pungent odor and is insoluble in water. TBT is an ester of tert-butyl alcohol and 2,4,6-trimethylbenzoic acid and is commonly used as a solvent in organic chemistry. It is also used as a flavoring and fragrance agent in food products, as a preservative in pharmaceuticals, and as a surfactant in cosmetics and personal care products. In addition, TBT is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Applications De Recherche Scientifique
Hydrolysis Mechanism Studies
The acid-catalyzed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate has been studied, revealing activation energies characteristic of alkyl–oxygen fission. These findings are significant for understanding the reaction mechanisms of esters in chemical processes (Stimson, 1955).
Bismuth-Based Synthesis
Research has explored the synthesis of various chemical compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, using this compound in processes involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Fujiwara-Moritani Reactions
In organic synthesis, tert-butyl perbenzoate (a related compound) has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important for creating carbon-carbon bonds under mild conditions (Liu & Hii, 2011).
Reactivity in Organometallic Chemistry
The reactivity of this compound and related compounds has been investigated in organometallic chemistry, particularly in the preparation of N-heterocyclic carbene–borane and its reactions with carbon dioxide and tert-butyl isocyanate (Winkler et al., 2015).
Photolysis Studies
The kinetics of singlet and triplet states of tert-butyl aroylperbenzoates (related compounds) have been studied using laser flash photolysis. This research contributes to a better understanding of radical reactions in organic chemistry (S. and Neckers, 2004).
Bulky Group Substitution in Chemistry
This compound has been used in research on the substitution of bulky groups on N,N′-diaryl N-heterocyclic carbenes. This is significant for developing new organometallic complexes and catalysts (Jacquemard et al., 2013).
Propriétés
IUPAC Name |
tert-butyl 2,4,6-trimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)13(15)16-14(4,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYIVRHRFGITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)




![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
